molecular formula C20H19NO3S2 B12157806 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12157806
M. Wt: 385.5 g/mol
InChI Key: WHDNZOPWXGZJFL-PDGQHHTCSA-N
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Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Biological Activity

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex molecular structure characterized by a thiazolidine core and various substituents that contribute to its pharmacological properties.

  • Molecular Formula : C20H19NO3S2
  • Molecular Weight : 385.5 g/mol
  • IUPAC Name : (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. A notable investigation focused on its effect against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116).

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
    • It also exhibits anti-proliferative effects by interrupting the cell cycle at the G2/M phase, leading to reduced cell viability.
  • Case Study :
    • In a study conducted by researchers at [source], this compound demonstrated a significant reduction in cell proliferation in MCF7 cells with an IC50 value of approximately 15 µM.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

  • Antibacterial and Antifungal Effects :
    • Studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The compound also exhibits antifungal properties against Candida species.
  • Research Findings :
    • A comparative study demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureInfluence on Activity
Ethoxy and Methoxy GroupsEnhance lipophilicity and cellular uptake
Thiazolidine RingCritical for biological activity; influences binding affinity
Benzylidene MoietyEssential for interaction with biological targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis typically involves condensation of substituted aldehydes with thioketones, followed by cyclization. Key steps include:

  • Use of ethanol or DMSO as solvents under reflux (70–90°C) .
  • Catalysts like KOH or triethylamine to promote thiazolidinone ring formation .
  • Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
    • Optimization : Monitor reaction progress using TLC/HPLC. Adjust stoichiometry of aldehydes and thioketones to minimize byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Techniques :

  • NMR spectroscopy : Confirm Z-configuration of the benzylidene group via NOESY (correlation between H-α of the thiazolidinone and aromatic protons) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., S···π contacts). Use SHELX software for refinement .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.7) .

Q. How can initial biological screening be designed to evaluate its antimicrobial or anticancer potential?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) at 10–100 µg/mL .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Synthesize analogs with modified substituents (e.g., replace 4-ethoxy with 4-propoxy or 4-fluoro) .
  • Test bioactivity variations using standardized assays. For example:
  • Increased lipophilicity (e.g., dodecyl chain substitution) may enhance membrane permeability but reduce solubility .
  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring could improve anticancer activity .
    • Data Analysis : Use statistical tools (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Root Causes :

  • Variability in cell line passage numbers or bacterial strains .
  • Differences in assay conditions (e.g., serum concentration in MTT assays) .
    • Mitigation :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Validate results across multiple independent labs.
  • Perform dose-response curves in triplicate with internal controls .

Q. How can computational methods predict binding modes and target interactions?

  • Methods :

  • Molecular docking (AutoDock Vina) : Dock the compound into active sites of targets (e.g., COX-2 for anti-inflammatory activity) using PDB IDs (e.g., 5KIR) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identify essential features (e.g., thioxo group for H-bonding with kinases) .

Q. What mechanistic studies elucidate its mode of action in cancer cells?

  • Experimental Design :

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
  • ROS detection : Use DCFH-DA probe to measure oxidative stress .
  • Western blotting : Quantify pro-apoptotic proteins (Bax, p53) and anti-apoptotic markers (Bcl-2) .
    • Contradiction Handling : If results conflict (e.g., ROS elevation vs. caspase independence), perform RNA-seq to identify alternative pathways .

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-4-24-16-9-8-14(11-17(16)23-3)12-18-19(22)21(20(25)26-18)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3/b18-12-

InChI Key

WHDNZOPWXGZJFL-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)OC

Origin of Product

United States

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